N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide
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Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C13H15N5O3 and its molecular weight is 289.295. The purity is usually 95%.
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Scientific Research Applications
Modification Strategies for Imidazo[1,2-a]pyrimidine Derivatives
Imidazo[1,2-a]pyrimidine derivatives, identified for their potential in cancer treatment, encounter rapid metabolism mediated by aldehyde oxidase (AO). Research into modifying the structure of these compounds to reduce AO metabolism has revealed effective strategies, such as altering the heterocycle or blocking reactive sites, guided by an AO protein structure-based model. These insights are crucial for enhancing the stability and efficacy of related compounds, including N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide, in clinical applications (Linton et al., 2011).
Antitumor Imidazotetrazines Synthesis and Mechanism
The synthesis and mechanism of action of antitumor imidazotetrazines have been explored, demonstrating the potential of these compounds in the development of novel cancer therapies. Studies focus on creating derivatives that act as prodrugs, with specific modifications leading to compounds with significant activity against various leukemia strains. This research underscores the therapeutic potential of such derivatives, including the one , in offering new avenues for cancer treatment (Stevens et al., 1984).
Green Synthesis and Antimicrobial Activity
Research into N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives has highlighted a green synthesis approach, leading to compounds with promising antimicrobial activity. This work suggests the potential of such compounds, including variations of the one specified, in contributing to the development of new antimicrobial agents (Jyothi & Madhavi, 2019).
Novel Synthesis Routes for Antitumour Drugs
Alternative synthetic routes for antitumour drugs, avoiding hazardous reagents, have been developed. These methods provide safer, more efficient ways to produce therapeutically relevant compounds, including imidazotetrazines and related derivatives, showcasing the adaptability and innovation in drug synthesis towards improving treatment options (Wang et al., 1994).
Imidazo[1,5-a][1,3,5]triazinones Synthesis for Antitumor Applications
The synthesis of imidazo[1,5-a][1,3,5]triazinones from 5-aminoimidazole-4-carboxamide represents a significant step in the development of antitumor agents. This pathway offers insight into the chemical versatility and potential therapeutic applications of such compounds, including their use in cancer treatment (Wang et al., 1998).
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-oxo-1,3-dihydroimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-11-4-3-9(8-1-2-8)17-18(11)6-5-14-12(20)10-7-15-13(21)16-10/h3-4,7-8H,1-2,5-6H2,(H,14,20)(H2,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENODJUTHDJSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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